8-Isocyanoquinoline
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Overview
Description
8-Isocyanoquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields. The structure of this compound consists of a quinoline ring with an isocyano group attached at the 8th position. This unique structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isocyanoquinoline can be achieved through several methods. One common approach involves the reaction of 8-aminoquinoline with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyano derivative . Another method involves the use of 8-chloroquinoline, which undergoes a nucleophilic substitution reaction with potassium cyanate to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Isocyanoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid under specific conditions.
Reduction: Reduction of this compound can yield 8-aminoquinoline.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 8-Aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Isocyanoquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Isocyanoquinoline involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Aminoquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties.
Uniqueness of 8-Isocyanoquinoline: this compound is unique due to the presence of the isocyano group at the 8th position, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
3101-17-5 |
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Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
8-isocyanoquinoline |
InChI |
InChI=1S/C10H6N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H |
InChI Key |
NTWBPKGWDVJVTD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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